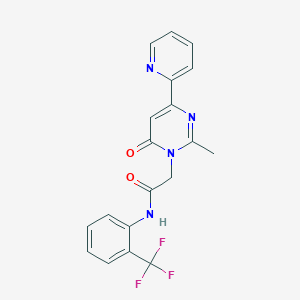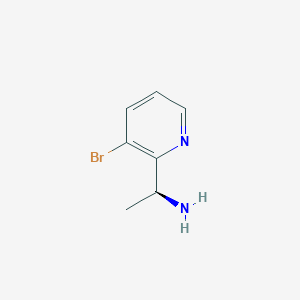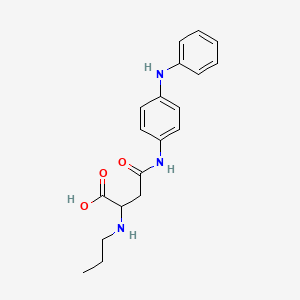
4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid, also known as PP2A inhibitor, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of protein phosphatase 2A (PP2A). PP2A is a critical enzyme that regulates various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, the inhibition of PP2A activity by 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid has significant implications for the study of various diseases, including cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid involves the inhibition of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid activity. 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid is a critical enzyme that regulates various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid activity by 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid leads to the activation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which plays a critical role in cancer cell survival and proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid are primarily related to the inhibition of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid activity. The inhibition of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid activity by 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid leads to the activation of various signaling pathways, which can have both positive and negative effects on cellular processes. In cancer cells, the inhibition of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid activity by 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid leads to cell death and inhibition of tumor growth. However, the inhibition of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid activity can also have negative effects on normal cellular processes, leading to toxicity and adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid in lab experiments include its ability to inhibit 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid activity, which can have significant effects on various cellular processes. Additionally, 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid has been extensively studied, and its mechanism of action is well understood. However, the use of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid in lab experiments has several limitations, including its potential toxicity and adverse effects on normal cellular processes. Additionally, the synthesis of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid is a complex process that requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the study of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid. One potential direction is the development of more selective 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid inhibitors that can target specific isoforms of the enzyme. Additionally, the use of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid in combination with other drugs or therapies may have synergistic effects on various diseases. Furthermore, the study of the effects of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid on other cellular processes may lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid involves several steps, including the coupling of 4-aminobenzenesulfonamide and 4-bromoaniline, followed by the addition of the propylamine and the subsequent cyclization of the resulting intermediate. The final product is then purified using chromatography techniques. The synthesis of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
The primary application of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid is in scientific research, particularly in the study of various diseases. The inhibition of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid activity by 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid has been shown to have significant effects on cancer cells, leading to cell death and inhibition of tumor growth. Additionally, 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid has been used in the study of Alzheimer's disease, where it has been shown to reduce amyloid-beta accumulation and improve cognitive function. Furthermore, 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid has been studied in the context of diabetes, where it has been shown to improve insulin sensitivity and glucose metabolism.
Propiedades
IUPAC Name |
4-(4-anilinoanilino)-4-oxo-2-(propylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-12-20-17(19(24)25)13-18(23)22-16-10-8-15(9-11-16)21-14-6-4-3-5-7-14/h3-11,17,20-21H,2,12-13H2,1H3,(H,22,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQDDWRMIBGWJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2402206.png)
![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2402210.png)
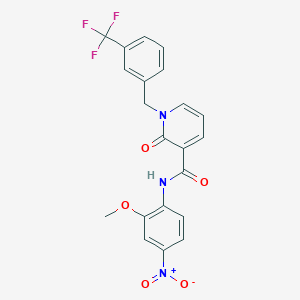
![2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2402213.png)
![NCGC00385230-01_C48H76O19_(3beta,5xi,9xi)-28-Hydroxy-28-oxoolean-12-en-3-yl beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid](/img/structure/B2402215.png)

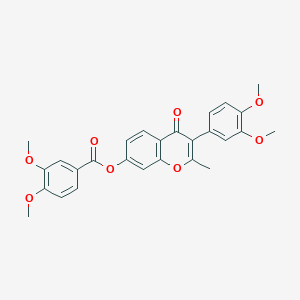
![1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2402219.png)
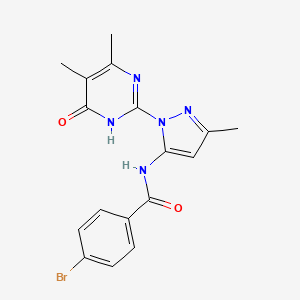
![8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B2402222.png)
